molecular formula C6H6ClN3O B13619438 5-Chloro-N-hydroxypicolinimidamide

5-Chloro-N-hydroxypicolinimidamide

Cat. No.: B13619438
M. Wt: 171.58 g/mol
InChI Key: XXCHVPFWISBFAU-UHFFFAOYSA-N
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Description

5-Chloro-N-hydroxypicolinimidamide is a chemical compound with the molecular formula C₆H₆ClN₃O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group and a hydroxypicolinimidamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-hydroxypicolinimidamide typically involves the reaction of 5-chloropicolinic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-hydroxypicolinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Chloro-N-hydroxypicolinimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-phenylpicolinamide
  • 5-Chloro-N-methylpicolinamide
  • 5-Chloro-N-ethylpicolinamide

Uniqueness

5-Chloro-N-hydroxypicolinimidamide is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Its hydroxyl group enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

5-chloro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

XXCHVPFWISBFAU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)/C(=N/O)/N

Canonical SMILES

C1=CC(=NC=C1Cl)C(=NO)N

Origin of Product

United States

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